2-Amino-4-(2,2,2-trifluoroethyl)phenylamine
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Overview
Description
4-(2,2,2-trifluoroethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a trifluoroethyl group attached to a benzene ring with two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2,2-trifluoroethylbenzene with nitrating agents to introduce nitro groups, which are then reduced to amine groups using reducing agents such as hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-trifluoroethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: Nitro groups can be reduced back to amine groups using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-(2,2,2-trifluoroethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoroethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the amine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)benzene-1,4-diamine
- 4,5-bis(trifluoromethyl)benzene-1,2-diamine
- 2-(trifluoromethyl)-1,4-phenylenediamine
Uniqueness
4-(2,2,2-trifluoroethyl)benzene-1,2-diamine is unique due to the specific positioning of the trifluoroethyl group and the amine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)4-5-1-2-6(12)7(13)3-5/h1-3H,4,12-13H2 |
InChI Key |
BSBDJAUPEMHWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)N)N |
Origin of Product |
United States |
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